![molecular formula C11H21N3O6P+ B14782230 [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B14782230.png)
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium is a complex organic cation This compound is notable for its unique structure, which includes multiple functional groups such as amino, carboxyethylamino, and oxophosphanium groups
准备方法
The synthesis of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of Intermediate Amines: The initial step involves the preparation of intermediate amines through reactions such as amination or reductive amination.
Coupling Reactions: The intermediate amines are then coupled with other reactants to form the desired compound. This step may involve the use of coupling agents and catalysts to facilitate the reaction.
Oxidation and Reduction: The compound undergoes oxidation and reduction reactions to introduce or modify functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Purification: The final product is purified using techniques such as chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve continuous-flow synthesis, which offers advantages such as higher productivity and improved safety compared to traditional batch synthesis .
化学反应分析
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, leading to the formation of oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form cyclic structures, which may involve the use of bases or acids as catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .
科学研究应用
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of polyfunctional derivatives and heterocycles.
Biology: It is used in the study of enzyme inhibition and protein interactions, as it can act as a competitive inhibitor for certain enzymes.
Medicine: The compound has potential therapeutic applications, including the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of high-energy materials and other industrial chemicals
作用机制
The mechanism of action of [3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, binding to their active sites and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application .
相似化合物的比较
[3-Amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound is a heterocyclic organic compound with similar amino and triazole groups.
3-Amino-4-cyanofurazan: This compound is used in the synthesis of polyfunctional enaminonitriles and has applications in the preparation of heterocycles.
The uniqueness of this compound lies in its complex structure and diverse functional groups, which contribute to its wide range of reactivity and applications.
属性
分子式 |
C11H21N3O6P+ |
|---|---|
分子量 |
322.27 g/mol |
IUPAC 名称 |
[3-amino-4-[[1-(1-carboxyethylamino)-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1 |
InChI 键 |
MBABJNABABMUCR-UHFFFAOYSA-O |
规范 SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
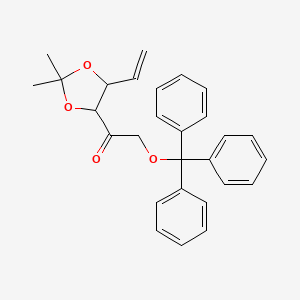

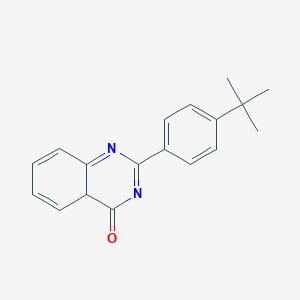
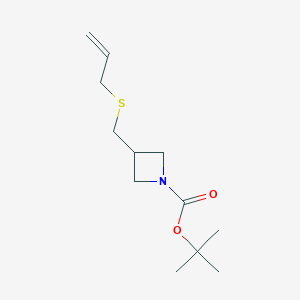
![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
![4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
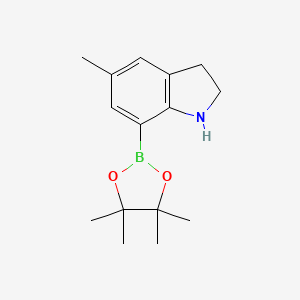
![3-(3,4-dichlorophenyl)-1-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14782207.png)
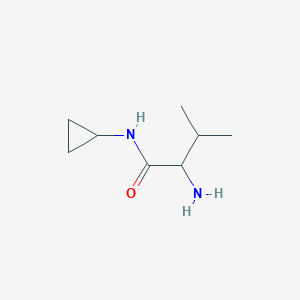
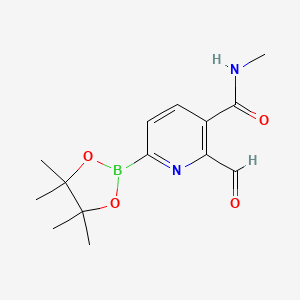
![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
